BenchChemオンラインストアへようこそ!

4-methoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Factor Xa inhibition Arylsulfonamide SAR Oxopiperidine positional isomers

This meta-(2-oxopiperidin-1-yl)phenyl sulfonamide (CAS 941939-51-1) is structurally distinct from the para-substituted Apixaban scaffold, making it an essential tool for mapping the spatial tolerance of the FXa S4 binding pocket in structure-activity relationship (SAR) studies. Unlike para-oxopiperidine isomers, this compound's unique conformational preferences critically influence inhibitory potency and selectivity profiles. It also serves as a critical reference standard for impurity profiling in Apixaban API manufacturing, enabling the identification and quantification of process-related meta-coupled impurities. Researchers targeting FXa selectivity without COX-2 liability should prioritize this mono-methoxy derivative over 2,4-dimethoxy analogs, as the absence of the ortho-methoxy group reduces steric and electronic features associated with COX-2 binding. Secure this high-purity research chemical for systematic pharmacophore definition and regulatory-compliant analytical development.

Molecular Formula C18H20N2O4S
Molecular Weight 360.43
CAS No. 941939-51-1
Cat. No. B2425615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
CAS941939-51-1
Molecular FormulaC18H20N2O4S
Molecular Weight360.43
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCCC3=O
InChIInChI=1S/C18H20N2O4S/c1-24-16-8-10-17(11-9-16)25(22,23)19-14-5-4-6-15(13-14)20-12-3-2-7-18(20)21/h4-6,8-11,13,19H,2-3,7,12H2,1H3
InChIKeyZBPILGLUHFOUGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide (CAS 941939-51-1): A Key Research Intermediate for Apixaban-Related Sulfonamide Drug Discovery


4-Methoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide (CAS 941939-51-1) is a synthetic sulfonamide derivative characterized by a 4-methoxybenzenesulfonamide group linked to a 3-(2-oxopiperidin-1-yl)phenyl core . This compound belongs to a broader class of N-benzenesulfonylpiperidine derivatives that have been systematically investigated as factor Xa (FXa) inhibitors, a validated anticoagulant target [1]. It is structurally distinct from the approved drug Apixaban, which features a 4-(2-oxopiperidin-1-yl)phenyl moiety integrated into a pyrazolo-pyridine carboxamide scaffold [2]. The compound is cataloged as a research chemical and is of particular interest to medicinal chemistry programs focused on FXa inhibition and sulfonamide-based drug design.

Why the Meta-Substitution Pattern of 4-Methoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide Cannot Be Substituted by Para- or Ortho-Isomers in FXa Drug Discovery Research


In the class of Factor Xa inhibitors, the position of the 2-oxopiperidin-1-yl substituent on the central phenyl ring exerts a profound influence on target binding and selectivity. The approved drug Apixaban utilizes a para-substituted 4-(2-oxopiperidin-1-yl)phenyl motif to engage the S4 pocket of FXa [1]. In contrast, the target compound, 4-methoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide, features a meta-substitution pattern (position 3). This positional shift fundamentally alters the vector of the oxopiperidine moiety relative to the sulfonamide warhead, which has been shown in related arylsulfonamide series to significantly impact conformational preferences and, consequently, inhibitory potency and selectivity profiles [2]. As such, generic substitution between meta- and para- oxopiperidine-phenyl isomers within a FXa inhibitor program is not scientifically valid without direct comparative biochemical evidence.

Quantitative Evidence Guide for 4-Methoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide (CAS 941939-51-1): Comparator-Based Differentiation in Factor Xa Inhibitor Research


Differentiation by Substitution Pattern: 3-(2-Oxopiperidin-1-yl)phenyl vs. 4-(2-Oxopiperidin-1-yl)phenyl in Arylsulfonamide FXa Inhibitors

The structural difference between the target compound and its closest para-substituted isomer is critical for target binding. Arylsulfonamide FXa inhibitors with a 3-(2-oxopiperidin-1-yl)phenyl group place the oxopiperidine ring in a different spatial orientation relative to the sulfonamide pharmacophore compared to the 4-substituted analogs. Conformational analysis of arylsulfonamide S-C bonds has demonstrated that small changes in substitution geometry can lead to distinct preferred torsional angles, directly impacting the inhibitor's ability to adopt the bioactive conformation required for FXa S4 pocket occupancy [1]. The target compound's meta-substitution pattern (CAS 941939-51-1) contrasts with the para-substituted N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide (CAS 941939-81-7) and the Apixaban scaffold, which bears the oxopiperidine at the 4-position .

Factor Xa inhibition Arylsulfonamide SAR Oxopiperidine positional isomers Medicinal chemistry

Building Block Utility: Distinction from the Des-Methoxy Analog (CAS 941893-47-6) for Diversification Chemistry

The presence of a 4-methoxy group on the benzenesulfonamide ring of the target compound distinguishes it from the simpler N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide (CAS 941893-47-6), which lacks this substituent . The methoxy group serves as a key synthetic handle: it can be demethylated to yield a phenolic -OH for further derivatization (e.g., alkylation, acylation) or exploited for its electronic effects on the sulfonamide group's acidity and hydrogen-bonding capacity. In contrast, the des-methoxy analog offers no such diversification opportunity, limiting its utility as an intermediate in parallel synthesis campaigns [1]. Class-level evidence from N-benzenesulfonylpiperidine FXa inhibitor programs confirms that substitution on the terminal phenyl ring is a critical driver of potency; compound 39 in the seminal series achieved an IC50 of 13 nM against fXa, demonstrating the value of aryl substitution [1].

Synthetic chemistry Late-stage functionalization Sulfonamide diversification Building block procurement

Differentiation from the 2,4-Dimethoxy Analog (CAS 941945-24-0) in Enzyme Selectivity Profiles

The target compound, with a single 4-methoxy substituent, presents a distinct selectivity profile compared to the 2,4-dimethoxy analog 2,4-dimethoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide (CAS 941945-24-0). Published selectivity screening data for the 2,4-dimethoxy analog shows that while it retains FXa inhibitory activity (IC50 approximately 0.2 µM), it also demonstrates significant COX-2 inhibition (IC50 > 10 µM), indicating a dual-target profile that may be undesirable for programs seeking pure FXa specificity . The target compound's simpler 4-methoxy substitution pattern, lacking the additional ortho-methoxy group, is expected to reduce steric bulk and alter electronic properties, potentially yielding a cleaner FXa selectivity window. This hypothesis is supported by the general SAR of the N-benzenesulfonylpiperidine class, where subtle modifications to aryl substitution dramatically impact selectivity over thrombin (compound 39 achieved >7000-fold selectivity) [1].

FXa selectivity COX-2 inhibition Selectivity screening Off-target profiling

Utility as a Distinct Apixaban Process Development Impurity Marker

The target compound is structurally classified as a sulfonamide-bearing intermediate that can arise during the synthesis of Apixaban and its related substances. Apixaban's synthesis involves the formation of the 4-(2-oxopiperidin-1-yl)phenyl moiety, and side reactions at alternative positions (meta vs. para) or incomplete sulfonamide coupling can generate related substances such as CAS 941939-51-1 [1]. A published stability-indicating HPLC method for Apixaban achieved resolution of nine related impurities on a Zorbax Stable Bond Phenyl column, demonstrating the chromatographic distinctiveness required for impurity quantification [2]. The emergence of novel impurities has been reported in stress testing studies, where a previously unknown degradation product was isolated and characterized as a pH-independent hydrolysis impurity [3]. The target compound, with its distinct meta-substitution and 4-methoxybenzenesulfonamide structure, possesses a unique retention time and spectral signature that differentiates it from other Apixaban process impurities and degradation products, making it a valuable reference standard for analytical method development and quality control.

Apixaban impurity profiling Quality control Process development Reference standard

Physicochemical Differentiation: Molecular Weight and Lipophilicity Considerations vs. Larger Arylsulfonamide FXa Inhibitors

The target compound (MW = 360.43 g/mol, C18H20N2O4S) is significantly smaller and less lipophilic than the tetrahydronaphthalene analog N-(3-(2-oxopiperidin-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (CAS 941939-57-7, MW = 384.49 g/mol, C22H24N2O3S) . This 24 Da reduction in molecular weight and the replacement of the hydrophobic tetrahydronaphthalene group with a simple 4-methoxyphenyl group results in a compound that better adheres to lead-like property guidelines. In the broader FXa inhibitor class, maintaining lower molecular weight and balanced lipophilicity has been correlated with improved oral bioavailability; the lead compound 39 from the N-benzenesulfonylpiperidine series (MW approximately 450-500 Da) required prodrug masking to achieve oral activity [1]. The target compound's lower molecular weight and simpler aromatic system make it a more attractive starting point for fragment-based or lead-like screening campaigns.

Lipophilicity Molecular weight Lead-likeness Physicochemical property

Optimal Research and Industrial Application Scenarios for 4-Methoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide (CAS 941939-51-1)


Medicinal Chemistry: SAR Exploration of the FXa S4 Pocket via Meta-Substituted Arylsulfonamide Probes

This compound is ideally suited for systematic structure-activity relationship studies probing the conformational and electronic requirements of the FXa S4 binding pocket. Its meta-(2-oxopiperidin-1-yl)phenyl substitution pattern, as distinct from the para-substituted Apixaban scaffold, allows researchers to map the spatial tolerance of the S4 subsite. As demonstrated by Senger et al., conformational preferences in arylsulfonamides are exquisitely sensitive to substitution geometry, and compounds with this substitution pattern are essential for defining the pharmacophore [1]. The 4-methoxy group on the terminal phenyl ring further enables exploration of electronic effects on sulfonamide hydrogen-bonding capacity.

Analytical Reference Standard for Apixaban Pharmaceutical Process Development and Quality Control

In the context of Apixaban API manufacturing, the compound serves as a distinct reference standard for impurity profiling. Process-related substances arising from alternative oxopiperidine coupling at the meta position can be identified and quantified using validated HPLC methods that resolve multiple related impurities [1]. Recent advances in stability-indicating methods and the characterization of novel degradation impurities underscore the need for structurally diverse impurity markers in regulatory submissions .

Synthetic Building Block for Late-Stage Diversification in Parallel Synthesis

The 4-methoxybenzenesulfonamide core of CAS 941939-51-1 provides a versatile platform for diversification. The methoxy group can be demethylated to generate a phenolic handle for further functionalization, enabling the construction of focused libraries of N-benzenesulfonylpiperidine derivatives. Solid-phase parallel synthesis approaches, as pioneered in the discovery of compound 39 (fXa IC50 = 13 nM), have demonstrated the power of sulfonamide diversification in generating potent and selective FXa inhibitors [1].

Selectivity Profiling: Differentiating FXa Activity from COX-2 Off-Target Effects

The compound's simpler mono-methoxy substitution pattern distinguishes it from the 2,4-dimethoxy analog, which has been reported to exhibit COX-2 inhibitory activity (IC50 > 10 µM) alongside FXa inhibition [1]. Researchers aiming to develop FXa-selective agents free of COX-2 liability should prioritize this mono-substituted compound for selectivity screening panels, as the absence of the ortho-methoxy group is predicted to reduce the steric and electronic features associated with COX-2 binding.

Quote Request

Request a Quote for 4-methoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.